methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate
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Overview
Description
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate is an organic compound with a unique structure that includes a thienyl group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate typically involves the reaction of thienyl derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of thienyl aldehyde with a suitable ester in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of methyl (2Z)-2-carboxy-4-oxo-4-thien-2-ylbut-2-enoate.
Reduction: Formation of methyl (2Z)-2-hydroxy-4-hydroxy-4-thien-2-ylbut-2-enoate.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate involves its interaction with various molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The thienyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate: Similar structure but with a phenyl group instead of a thienyl group.
Methyl (2Z)-2-hydroxy-4-oxo-4-furylbut-2-enoate: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its phenyl and furyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
6239-07-2 |
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Molecular Formula |
C9H8O4S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-5,11H,1H3/b7-5- |
InChI Key |
TZNHHDJRXUBHRB-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)C1=CC=CS1)/O |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CS1)O |
Origin of Product |
United States |
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